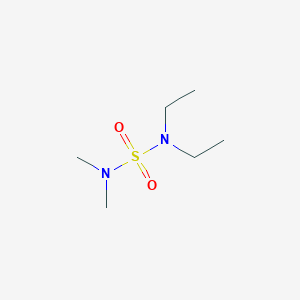![molecular formula C20H24ClN3O4 B14330174 N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea CAS No. 110933-28-3](/img/structure/B14330174.png)
N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes hydroxyphenyl groups, a chloroethyl group, and a nitrosourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with appropriate reagents to introduce hydroxy groups at specific positions.
Alkylation: The hydroxyphenyl intermediate is then alkylated with a suitable alkylating agent to form the bis(4-hydroxyphenyl)pentyl moiety.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a nucleophilic substitution reaction, where a chloroethylating agent reacts with the intermediate compound.
Nitrosation: Finally, the nitrosourea moiety is introduced through a nitrosation reaction, where a nitrosating agent reacts with the chloroethyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can undergo oxidation to form quinones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea involves several molecular targets and pathways:
DNA Alkylation: The chloroethyl group can alkylate DNA, leading to cross-linking and inhibition of DNA replication.
Oxidative Stress: The hydroxyphenyl groups can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Enzyme Inhibition: The compound can inhibit various enzymes involved in DNA repair and cell proliferation.
類似化合物との比較
Similar Compounds
- N’-[2,3-Bis(4-hydroxyphenyl)propyl]-N-(2-chloroethyl)-N-nitrosourea
- N’-[2,3-Bis(4-hydroxyphenyl)butyl]-N-(2-chloroethyl)-N-nitrosourea
Uniqueness
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea is unique due to its specific combination of hydroxyphenyl, chloroethyl, and nitrosourea groups, which confer distinct chemical reactivity and biological activity. Its longer alkyl chain compared to similar compounds may influence its solubility, stability, and interaction with biological targets.
特性
CAS番号 |
110933-28-3 |
|---|---|
分子式 |
C20H24ClN3O4 |
分子量 |
405.9 g/mol |
IUPAC名 |
3-[2,3-bis(4-hydroxyphenyl)pentyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C20H24ClN3O4/c1-2-18(14-3-7-16(25)8-4-14)19(15-5-9-17(26)10-6-15)13-22-20(27)24(23-28)12-11-21/h3-10,18-19,25-26H,2,11-13H2,1H3,(H,22,27) |
InChIキー |
NDMOZXMBBYOYMD-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)O)C(CNC(=O)N(CCCl)N=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


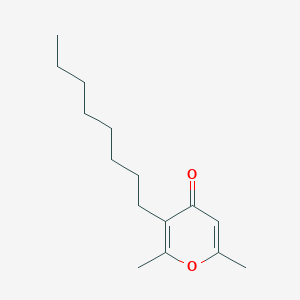
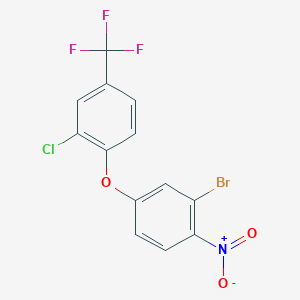

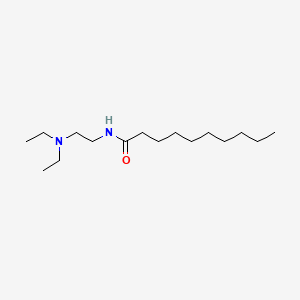

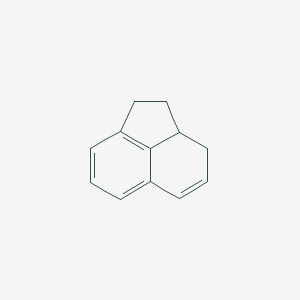

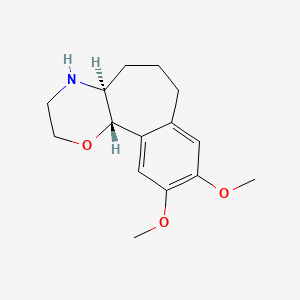



![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

